molecular formula C12H14N2O2S B065964 Tert-butyl benzo[d]thiazol-2-ylcarbamate CAS No. 179626-68-7

Tert-butyl benzo[d]thiazol-2-ylcarbamate

Cat. No.: B065964
CAS No.: 179626-68-7
M. Wt: 250.32 g/mol
InChI Key: JWQBIRJVULZPNO-UHFFFAOYSA-N
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Description

Tert-butyl benzo[d]thiazol-2-ylcarbamate is a carbamate derivative featuring a benzo[d]thiazole core linked to a tert-butyloxycarbonyl (Boc) protecting group. This compound is synthesized via coupling reactions involving tert-butyl chloroformate and 2-aminobenzothiazole derivatives, typically using catalysts like EDAC/HOBt and bases such as DIEA in dichloromethane (DCM) . It is characterized as a white solid with a melting point of 98–100°C and a high synthetic yield (95%) . The Boc group serves as a protective moiety for the amine functionality, making the compound a valuable intermediate in medicinal chemistry and drug development, particularly for constructing histamine H2 receptor agonists or protease inhibitors .

Properties

IUPAC Name

tert-butyl N-(1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)14-10-13-8-6-4-5-7-9(8)17-10/h4-7H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQBIRJVULZPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Tert-butyl benzo[d]thiazol-2-ylcarbamate belongs to a broader class of tert-butyl carbamates. Key structural analogs include:

Compound Name Core Structure Substituents/Modifications Key References
Tert-butyl thiazol-2-ylcarbamate Thiazole No fused benzene ring
Tert-butyl pyridin-2-ylcarbamate Pyridine Nitrogen-containing heterocycle
4-Methoxybenzyl benzo[d]thiazol-2-ylcarbamate Benzo[d]thiazole 4-Methoxybenzyl instead of tert-butyl
Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[d]thiazol-2-ylcarbamate Benzo[d]thiazole Additional nitro and carbamoyl groups
Tert-butyl (1-(thiazol-2-yl)ethyl)carbamate Thiazole Ethyl linker between thiazole and Boc

Key Observations :

  • The benzo[d]thiazole core enhances aromaticity and planarity compared to simpler thiazole or pyridine analogs, influencing electronic properties and binding interactions in biological systems .
Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) Physical State Molecular Weight (g/mol)
This compound 98–100 95 White solid 266.34 (C₁₂H₁₄N₂O₂S)
Tert-butyl thiazol-2-ylcarbamate 137–145 78–95 White solid 214.29 (C₈H₁₂N₂O₂S)
Tert-butyl pyridin-2-ylcarbamate 91–93 96 White solid 208.26 (C₁₀H₁₄N₂O₂)
4-Methoxybenzyl benzo[d]thiazol-2-ylcarbamate 141–143 18 White solid 314.37 (C₁₆H₁₄N₂O₃S)
Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[d]thiazol-2-ylcarbamate N/A Discontinued N/A 428.5 (C₂₀H₂₀N₄O₅S)

Key Observations :

  • The fused benzene ring in the benzo[d]thiazole derivatives lowers melting points compared to non-fused thiazole analogs (e.g., 98–100°C vs. 137–145°C), likely due to reduced crystallinity .
  • Bulky substituents (e.g., 4-methoxybenzyl in ) increase molecular weight but may reduce synthetic yields due to steric hindrance.
Spectroscopic and Analytical Data
  • NMR Shifts :
    • This compound : Aromatic protons in the benzo[d]thiazole ring resonate at δ 7.2–8.1 ppm, distinct from thiazole analogs (δ 6.5–7.5 ppm) due to ring current effects .
    • Tert-butyl groups consistently show a singlet at δ 1.52 ppm in $^1$H NMR .
  • Mass Spectrometry : ES-MS data confirm molecular ions (e.g., m/z 548 for ), with fragmentation patterns reflecting the stability of the Boc-protected amine .

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